Calcein Orange™ Diacetate
Description
Evolution of Fluorescent Indicators for Cellular Analysis
The journey of fluorescent indicators in cellular analysis has been marked by significant advancements. Early research utilized intrinsically fluorescent organic dyes, but the modern era of cellular imaging was arguably launched by the discovery and engineering of Green Fluorescent Protein (GFP). ucsd.edu This breakthrough provided a genetically encodable tool that could be fused to other proteins, enabling the tracking of their expression and localization within living cells. ucsd.edu
Following this, the field has seen a rapid evolution of small-molecule fluorescent probes. rsc.orgmdpi.com These synthetic probes offer advantages such as tunable photophysical properties, cell permeability, and the ability to be designed for specific functions beyond simple labeling. mdpi.commdpi.com Development has progressed from probes that merely stain cells to sophisticated reporters that can monitor dynamic cellular processes, including changes in ion concentration (e.g., calcium with Fura-2), enzyme activity, and the presence of specific metabolites or reactive oxygen species. stratech.co.uknih.govwikipedia.org Probes were engineered with acetoxymethyl (AM) ester groups, which render the molecules uncharged and membrane-permeant. thermofisher.combiotium.com Once inside a cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, fluorescent dye inside and linking fluorescence to cellular viability and enzymatic activity. stratech.co.ukthermofisher.com This strategy is exemplified by the widely used Calcein (B42510) AM. biotium.com
Rationale for Diversified Spectral Properties of Fluorescent Probes
The demand for fluorescent probes with a wide range of distinct colors, or diversified spectral properties, stems from the increasing complexity of biological questions being investigated. mdpi.comnih.gov A key driver is the need for multicolor imaging, where multiple cellular components or processes are visualized simultaneously within the same cell. aatbio.comaatbio.com This requires probes with well-separated excitation and emission spectra to avoid "crosstalk" or spectral overlap, ensuring that the signal from one probe is not incorrectly detected in the channel of another. abcam.com
Spectral diversity is also crucial for circumventing issues with cellular autofluorescence and for use in combination with genetically encoded markers like GFP. aatbio.com Since GFP fluoresces in the green part of the spectrum, probes with similar emission profiles, such as the original Calcein AM, cannot be used concurrently in GFP-transfected cells. aatbio.com This limitation spurred the development of spectrally distinct alternatives, including blue, orange, and red fluorescent probes, allowing researchers to design more complex, multi-parameter experiments. aatbio.comaatbio.com Furthermore, having pairs of spectrally distinct probes is fundamental for advanced techniques like Fluorescence Resonance Energy Transfer (FRET), which can measure molecular interactions on a nanometer scale. ucsd.eduuno.edu The development of probes in the far-red and near-infrared regions is particularly valuable for deep-tissue imaging, as longer wavelengths of light can penetrate tissues more effectively. nih.gov
Positioning of Calcein Orange™ Diacetate within the Landscape of Advanced Fluorescent Dyes
This compound emerges as a direct response to the need for spectral diversification in live-cell viability assays. aatbio.comtargetmol.com It is a fluorogenic dye that functions as a cell-permeant substrate for intracellular esterases. caymanchem.comsigmaaldrich.com Structurally, it is a derivative of the foundational calcein molecule, modified with diacetate groups that render it non-fluorescent and capable of passively crossing the membrane of living cells. stratech.co.uksigmaaldrich.com
Once inside a cell with an intact membrane and active metabolism, intracellular esterases hydrolyze the diacetate groups. stratech.co.uktargetmol.com This enzymatic cleavage converts the molecule into its fluorescent form, Calcein Orange™, which is hydrophilic and thus trapped within the cytoplasm. targetmol.comcaymanchem.com The resulting orange fluorescence is a direct indicator of both membrane integrity and esterase activity, which are hallmark characteristics of viable cells. targetmol.comfluorofinder.com
Its primary distinction and contribution to the field lie in its spectral properties. As an orange-emitting variant of the green-fluorescing Calcein AM, it provides a crucial alternative for researchers. targetmol.comcaymanchem.com This allows for the assessment of cell viability in multicolor experiments, particularly in systems where a green fluorescent channel is already occupied, such as in studies involving GFP-expressing cells or other green fluorescent labels. aatbio.com
Table 1: Physicochemical and Spectral Properties of Calcein Orange™ Probes
This interactive table details the properties of this compound and its hydrolyzed, fluorescent product, Calcein Orange™.
| Property | This compound | Calcein Orange™ | Source(s) |
| Primary Function | Non-fluorescent viability probe | Fluorescent indicator of cell viability | targetmol.comcaymanchem.com |
| Molecular Weight | 877.24 g/mol | - | caymanchem.comaatbio.com |
| Fluorescence | No | Yes | sigmaaldrich.com |
| Cell Permeability | Permeant | Impermeant | thermofisher.comsigmaaldrich.com |
| Excitation Max. | - | ~525 nm | aatbio.comtargetmol.comcaymanchem.com |
| Emission Max. | - | ~550 nm | aatbio.comtargetmol.comcaymanchem.com |
Table 2: Spectral Diversification of Calcein Derivatives
This interactive table illustrates the range of spectral properties available across the calcein family of dyes, highlighting the utility of having multiple color options for multiplex analysis.
| Compound Name | Excitation (nm) | Emission (nm) | Fluorescent Color | Source(s) |
| Calcein UltraBlue™ AM | 360 | 445 | Blue | stratech.co.ukaatbio.com |
| CytoCalcein™ Violet 450 | 405 | 450 | Violet/Blue | aatbio.com |
| Calcein, AM | 495 | 515 | Green | stratech.co.ukthermofisher.com |
| This compound | 525 | 550 | Orange | aatbio.comtargetmol.comcaymanchem.com |
| Calcein Red™ AM | 560 | 574 | Red | stratech.co.ukaatbio.com |
| Calcein Deep Red™ | 646 | 659 | Deep Red | stratech.co.uk |
Properties
Molecular Weight |
880 |
|---|---|
Origin of Product |
United States |
Molecular Principles and Intracellular Conversion of Calcein Orange™ Diacetate
Acetoxymethyl (AM) Ester Functionality and Cell Permeability
Calcein (B42510) Orange™ Diacetate is a non-fluorescent and hydrophobic derivative of the fluorescent dye Calcein Orange™. aatbio.comaatbio.com Its defining structural features are the diacetate and acetoxymethyl (AM) ester groups. These lipophilic moieties effectively neutralize the negative charges that would otherwise make the core molecule impermeable to the lipid bilayer of the cell membrane. aatbio.com This uncharged, hydrophobic nature allows the compound to freely and passively diffuse across the plasma membrane of intact, living cells, gaining entry into the intracellular environment. aatbio.comaatbio.com This mechanism of cell loading is a common strategy for introducing polar molecules into the cytoplasm that would otherwise be excluded. aatbio.com
Spectroscopic Characteristics of Activated Calcein Orange™
Following enzymatic cleavage, the resulting Calcein Orange™ molecule exhibits distinct spectroscopic properties that are harnessed for detection in various biological assays, including fluorescence microscopy and flow cytometry. aatbio.comcaymanchem.com
Activated Calcein Orange™ is a bright fluorophore with excitation and emission spectra in the orange region of the visible spectrum. This provides a distinct color for use in multicolor imaging experiments, particularly alongside green fluorescent probes like Calcein AM or Green Fluorescent Protein (GFP). aatbio.comaatbio.com The specific excitation and emission maxima can vary slightly depending on the source and the local environment (e.g., pH, solvent polarity), but are generally reported within a consistent range.
| Parameter | Wavelength (nm) | Source |
|---|---|---|
| Excitation Maximum | ~525 nm | caymanchem.com |
| Emission Maximum | ~550 nm | caymanchem.com |
| Excitation (Microplate Reader) | 520 nm | aatbio.com |
| Emission (Microplate Reader) | 550 nm | aatbio.com |
The fluorescence intensity of Calcein Orange™ is directly proportional to the number of viable cells, owing to the esterase-dependent activation mechanism. aatbio.com The dye is well-retained within the cytoplasm of living cells, leading to a strong and stable fluorescent signal. caymanchem.com
Photostability, the resilience of a fluorophore to photochemical destruction (photobleaching) upon exposure to excitation light, is a critical parameter for fluorescence imaging. wikipedia.org While all fluorophores will eventually photobleach, some are more robust than others. wikipedia.org Calcein Orange™ has been noted for its minimal cytotoxicity, even after prolonged periods of dye-loading (up to two weeks in some cell lines), which suggests a high degree of stability and low interference with cellular processes under typical experimental conditions. aatbio.com This makes it a valuable tool for long-term cell tracing and viability studies. aatbio.com
Intracellular Retention Mechanisms of the Hydrolyzed Calcein Orange™ Fluorophore
The efficacy of Calcein Orange™ as a live-cell stain is critically dependent on its retention within the cytoplasm following enzymatic conversion. The same hydrolysis reaction that activates its fluorescence also fundamentally alters its physicochemical properties, ensuring it remains trapped inside cells with intact plasma membranes.
The cleavage of the diacetate groups by intracellular esterases removes the lipophilic, uncharged moieties from the molecule. thermofisher.com This conversion results in the formation of Calcein Orange™, a hydrophilic and polyanionic (multiply negatively charged) fluorophore. researchgate.netthermofisher.com This dramatic shift in polarity and charge prevents the molecule from passively diffusing back across the nonpolar lipid bilayer of the cell membrane. researchgate.net Consequently, the fluorescent product accumulates within the cytoplasm of healthy cells that maintain membrane integrity. nih.gov
Research on similar calcein derivatives indicates that the extent of this intracellular accumulation is both time-dependent and concentration-dependent. nih.gov While the primary retention mechanism is the charge- and polarity-based inability to cross the plasma membrane, leakage can still occur, potentially through anion transporters. aatbio.comrsc.org To counteract this, inhibitors of organic anion transporters, such as probenecid (B1678239), may be used to reduce the efflux of the de-esterified dye and enhance its retention within the cell. aatbio.com
| Factor | Mechanism of Action | Impact on Retention |
|---|---|---|
| Enzymatic Hydrolysis | Cleavage of diacetate groups by esterases. | Initiates the trapping mechanism by converting the probe to its impermeable form. |
| Increased Hydrophilicity | The resulting Calcein Orange™ molecule is water-soluble. | Prevents passive diffusion across the hydrophobic cell membrane. |
| Polyanionic Charge | The hydrolyzed molecule carries multiple negative charges. | Inhibits movement across the negatively charged inner leaflet of the plasma membrane. |
| Plasma Membrane Integrity | An intact membrane is required to contain the charged molecule. | Essential for retention; compromised membranes in dead cells allow leakage. |
| Anion Transporter Activity | Potential for active transport of the dye out of the cell. | Can be a source of gradual signal loss (leakage). aatbio.com |
Methodological Frameworks for Assessing Cellular Viability and Metabolism Utilizing Calcein Orange™ Diacetate
Quantification of Cellular Viability and Proliferation
Correlation with Intracellular Esterase Activity as a Viability Metric
The conversion of the non-fluorescent Calcein (B42510) Orange™ Diacetate to the fluorescent Calcein Orange™ is catalyzed by ubiquitous intracellular esterases. aatbio.comaatbio.com The activity of these enzymes is generally considered to be proportional to the number of viable cells in a given population. aatbio.comaatbio.com Consequently, the intensity of the fluorescence signal generated is directly related to the cellular esterase activity. aatbio.com
Research has demonstrated a linear correlation between fluorescence intensity and esterase concentration, making this a quantifiable metric for cell viability. researchgate.net This enzymatic conversion is a hallmark of metabolically active cells, and a decrease in esterase activity is considered an early event in the process of cell death, often preceding the loss of membrane integrity. researchgate.net Therefore, the fluorescence generated from Calcein Orange™ Diacetate serves as a robust indicator of cellular health and viability.
Applications in Cytotoxicity Studies within Research Models
This compound and its analogs are valuable tools in cytotoxicity assays to evaluate the effects of various compounds on cell viability. aatbio.comnih.gov In such studies, a decrease in fluorescence intensity in treated cells compared to untreated controls indicates a cytotoxic effect. abcam.com This methodology has been applied to various research models, including cancer cell lines, to screen for the efficacy of chemotherapeutic agents. nih.gov
For instance, studies utilizing Calcein AM, a similar acetoxymethyl ester of calcein, have demonstrated its utility in assessing the cytotoxicity of natural killer (NK) cells against various cancer cell lines. nih.govresearchgate.net The assay can be adapted for high-throughput screening in microplate formats, making it an efficient method for drug discovery and toxicology studies. creative-bioarray.comnih.gov The minimal cytotoxicity of Calcein Orange™ itself makes it a suitable reagent for monitoring cell health over extended periods. aatbio.com
| Research Model | Cytotoxic Agent/Effector Cell | Assay Principle | Outcome Measured |
|---|---|---|---|
| Human Haematological and Solid Tumour Primary Cultures | Calcein/AM | Fluorometric measurement of cell survival based on esterase activity. nih.gov | Concentration-dependent decrease in survival index, indicating cytotoxic activity. nih.gov |
| Jurkat, HEK, and CPA cells | Comparison of Calcein AM and Calcein Orange™ | Monitoring of cell proliferation and cytotoxicity. aatbio.com | Calcein Orange™ exhibited minimal cytotoxicity over two weeks, unlike Calcein AM. aatbio.com |
| K562 and other Hematologic Cancer Cell Lines | Natural Killer (NK) Cells | Flow cytometry-based measurement of target cell lysis. researchgate.net | Quantification of NK cell-mediated cytotoxicity. researchgate.net |
| Molt-4 (NK-resistant cell line) | Natural Killer (NK) Cells | Calcein-AM release assay to measure cell lysis. nih.gov | Demonstrated the ability to measure cytotoxicity even in resistant cell lines. nih.gov |
Methodological Integration with Advanced Imaging Techniques
The fluorescent nature of Calcein Orange™ makes it highly compatible with advanced imaging and analytical techniques such as fluorescence microscopy and flow cytometry. These methods allow for both qualitative visualization and quantitative analysis of cell viability at the single-cell and population levels.
Flow Cytometry Applications for Population-Level Analysis
Flow cytometry provides a high-throughput method for the quantitative analysis of Calcein Orange™ stained cell populations. This technique allows for the rapid determination of the percentage of viable cells within a large, heterogeneous population. nih.gov
In a typical flow cytometry setup, cells stained with Calcein Orange™ are passed through a laser beam (e.g., 488 nm or 532 nm). aatbio.com The emitted fluorescence is detected by a photomultiplier tube, often in the phycoerythrin (PE) channel, which commonly uses a filter such as a 575/26 nm bandpass filter. aatbio.com A gating strategy is employed to distinguish cell populations based on their physical characteristics (forward and side scatter) and fluorescence intensity. researchgate.net Viable cells will exhibit a strong fluorescent signal, allowing for their quantification and separation from non-viable cells and debris. This quantitative data is invaluable for assessing the effects of cytotoxic compounds or other experimental manipulations on cell populations. nih.govosf.io
Microplate Reader-Based High-Throughput Screening Methodologies
This compound is an effective probe for evaluating cell viability within a high-throughput screening (HTS) framework utilizing fluorescence microplate readers. This approach facilitates the swift and methodical screening of extensive compound libraries to pinpoint substances that impact cell viability. The assay operates on the principle that only live cells possessing intact cell membranes and active intracellular esterases can metabolize the non-fluorescent this compound into the fluorescent Calcein Orange™.
The typical procedure for a microplate reader-based HTS assay with this compound entails seeding cells into 96-well or 384-well microplates, followed by the introduction of test compounds. Subsequent to an adequate incubation period, a this compound solution is dispensed into each well. The plates are then incubated to permit the enzymatic conversion of the dye within viable cells. The fluorescence intensity of each well is then quantified using a microplate reader equipped with suitable excitation and emission filters. A reduction in fluorescence intensity in a treated well, as compared to an untreated control well, signifies a cytotoxic effect of the compound under investigation.
The spectral characteristics of Calcein Orange™ enable its detection with standard filter sets, and its luminescence provides a strong signal-to-noise ratio, which is vital for the dependability of HTS data. The simple, no-wash protocol is particularly well-suited for automated liquid handling systems, augmenting its applicability in large-scale screening initiatives.
Detailed Research Findings:
While specific data from large-scale screens employing this compound are not widely available in public literature, the underlying principles of such screens are well-documented. An illustrative HTS experiment designed to identify cytotoxic compounds from a chemical library against a cancer cell line could produce results as depicted in the table below. In this hypothetical scenario, a library of compounds is screened, and the viability of the cancer cells is evaluated post-treatment. The data are normalized against untreated control cells (representing 100% viability) and a positive control treated with a known cytotoxic agent (representing 0% viability).
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | Cell Viability (%) | Hit Classification |
|---|---|---|---|---|
| Control | - | 4500 | 100 | - |
| Compound A | 10 | 4320 | 96 | Inactive |
| Compound B | 10 | 810 | 18 | Active |
| Compound C | 10 | 4410 | 98 | Inactive |
| Positive Control | - | 50 | 1 | - |
Multiplexing Strategies in Live Cell Imaging
A notable benefit of this compound is its appropriateness for multiplexing, which permits the concurrent analysis of several cellular parameters in a single experiment. This is accomplished by pairing this compound with other fluorescent probes that possess different spectral properties.
Compatibility with Green Fluorescent Protein (GFP)-Expressing Systems
A primary constraint of the commonly used Calcein AM is its green fluorescence, which has a spectral overlap with that of Green Fluorescent Protein (GFP) and its derivatives. nih.gov This overlap complicates the differentiation between the viability stain and the GFP signal in cells genetically modified to express GFP-tagged proteins. nih.gov this compound was engineered to address this issue. aatbio.com Its orange fluorescence is spectrally separate from the green fluorescence of GFP, allowing for the distinct separation of the two signals through the use of proper filter sets on a fluorescence microscope or flow cytometer. nih.govaatbio.com
This compatibility is essential for research where cell viability must be evaluated in relation to specific protein localization or expression patterns in living, GFP-expressing cells. For example, scientists can track the condition of a particular cell population identified by GFP while examining the impacts of a drug treatment.
Detailed Research Findings:
To attain a clear spectral distinction between Calcein Orange™ and GFP, the use of specific fluorescence filter sets is necessary. An example of a suitable filter set arrangement for co-imaging is detailed in the table below. This configuration ensures that the excitation and emission of each fluorophore are captured selectively, thereby reducing interference between the channels.
| Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
|---|---|---|---|
| GFP | 470/40 | 495 | 525/50 |
| Calcein Orange™ | 540/25 | 565 | 605/55 |
Co-Staining with Complementary Fluorescent Probes for Multi-Parameter Analysis
This compound can be effectively used in conjunction with a range of other fluorescent probes to perform multi-parameter assessments of cellular health and function. A frequent approach is to co-stain with a nuclear dye, such as Hoechst 33342, and a marker for dead cells, like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).
In such a combination:
Calcein Orange™ marks the viable cells that have active esterases and intact membranes.
Hoechst 33342 , a dye that can permeate cell membranes, stains the nuclei of all cells, which facilitates cell counting and the examination of nuclear morphology, including the chromatin condensation that is a hallmark of apoptosis. nih.govcreative-bioarray.com
Propidium Iodide , being impermeable to intact cell membranes, only penetrates and stains the nuclei of cells with compromised membranes, thereby identifying dead or late-stage apoptotic cells. nih.govcreative-bioarray.com
Through the simultaneous application of these three probes, researchers can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cell populations within the same sample, offering a more comprehensive understanding of the cellular reaction to a specific stimulus. nih.govcreative-bioarray.com This method is especially effective when coupled with analysis by flow cytometry or high-content imaging platforms.
Detailed Research Findings:
A multi-parameter cytotoxicity assay employing this combination of dyes can yield quantitative data regarding the various cell populations. The following table provides hypothetical outcomes from a flow cytometry experiment in which a cell line was treated with a compound to trigger apoptosis and subsequently stained with this compound, Hoechst 33342, and Propidium Iodide.
| Cell Population | Calcein Orange™ Signal | Hoechst 33342 Signal | Propidium Iodide Signal | Percentage of Total Cells |
|---|---|---|---|---|
| Healthy | High | Low | Negative | 75% |
| Early Apoptotic | High | Bright | Negative | 15% |
| Late Apoptotic/Necrotic | Low/Negative | Bright | Positive | 10% |
Mechanistic Investigations of Cellular Membrane Dynamics and Transport Phenomena Using Calcein Orange™ Diacetate
Analysis of Membrane Permeability and Integrity
Calcein (B42510) Orange™ Diacetate serves as a valuable tool in the detailed examination of cellular membrane permeability and integrity. Its utility is centered on the fluorescence properties of its hydrolyzed form, Calcein Orange™, and the ability to distinguish between intact and compromised cell membranes.
Calcein leakage assays are a robust method for monitoring the permeabilization of lipid membranes. nih.gov The fundamental principle of this assay lies in the encapsulation of a water-soluble fluorescent dye, such as calcein, within lipid vesicles or liposomes at a high concentration. researchgate.netnih.gov Under normal conditions, with an intact membrane, the dye remains contained within the vesicle. However, upon disruption of the membrane by an external agent or specific experimental conditions, the encapsulated dye is released into the surrounding medium. nih.gov This leakage event leads to a measurable change in fluorescence, which can be correlated with the extent of membrane damage. researchgate.net The assay is highly versatile and can be adapted to study the effects of various factors on membrane integrity, including proteins, peptides, and small molecules. nih.govnih.gov
A key feature of calcein that makes it particularly suitable for leakage assays is its property of self-quenching at high concentrations. researchgate.netnih.gov When calcein is loaded into vesicles at concentrations typically in the millimolar range, its fluorescence is significantly suppressed due to the close proximity of the dye molecules. researchgate.net Upon leakage from the vesicle into the larger volume of the external buffer, the dye is diluted, and this self-quenching is relieved, resulting in a substantial increase in fluorescence intensity. researchgate.netnih.gov This dramatic change in fluorescence provides a sensitive and direct measure of membrane permeabilization. nih.gov The degree of fluorescence dequenching is proportional to the amount of calcein released, allowing for a quantitative assessment of membrane disruption over time. researchgate.net
Liposomes, which are artificial lipid bilayer vesicles, serve as excellent models for biological membranes in research. The calcein leakage assay is extensively used in conjunction with liposomes to investigate the mechanisms of membrane disruption. nih.govnih.gov By preparing liposomes with varying lipid compositions, researchers can mimic different types of cellular membranes and study how specific lipids influence the interaction with membrane-permeabilizing agents. nih.gov This in vitro model allows for a controlled investigation of factors affecting membrane stability. For example, the assay can be used to assess the pore-forming activity of antimicrobial peptides or the membrane-destabilizing effects of certain drugs. researchgate.netnih.gov The kinetics of calcein release can provide insights into the mode of action of the permeabilizing agent, distinguishing between gradual leakage and an "all-or-none" release mechanism where the entire content of the vesicle is released at once. rsc.org
Elucidation of ATP-Binding Cassette (ABC) Transporter Activity
Calcein Orange™ Diacetate, and its better-studied precursor Calcein AM, are instrumental in elucidating the function of ATP-binding cassette (ABC) transporters. These transporters play a crucial role in cellular detoxification and the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of substrates from the cytoplasm.
The non-fluorescent and lipophilic nature of this compound allows it to readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeant Calcein Orange™. However, the unhydrolyzed this compound is recognized as a substrate by several ABC transporters, including P-glycoprotein (Pgp, also known as MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). ionbiosciences.comsigmaaldrich.com These efflux pumps actively transport this compound back out of the cell before it can be converted to its fluorescent form. ionbiosciences.com Consequently, cells with high activity of these transporters will exhibit lower intracellular fluorescence compared to cells with low or no transporter activity. sigmaaldrich.com This principle forms the basis of functional assays to measure the activity of these important efflux pumps. ionbiosciences.comsigmaaldrich.com The negatively charged hydrolysis product, calcein, can also be a substrate for MRP1, an organic anion transporter, but not typically for Pgp. nih.gov
The interaction between Calcein AM (and by extension, this compound) and ABC transporters has been characterized through detailed kinetic analyses. nih.gov These studies measure the rate of dye efflux from cells and the resulting intracellular accumulation, providing quantitative insights into the transport efficiency of different pumps. By comparing the kinetics in cells with and without active transporters, or in the presence of specific inhibitors, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum transport velocity (Vmax). nih.gov
For instance, a comparative kinetic analysis of Calcein AM and its hydrolysis product, calcein, in cells overexpressing either Pgp or MRP1 revealed important differences in their transport mechanisms. nih.gov While both transporters efficiently effluxed the neutral Calcein AM, only MRP1 was capable of transporting the negatively charged calcein. nih.gov Such kinetic data are crucial for understanding the substrate specificity and transport capacity of different ABC transporters.
Interactive Data Table: Kinetic Parameters of Calcein AM and Calcein Efflux by MRP1 and Pgp
The following table summarizes the kinetic parameters for the efflux of Calcein AM and its hydrolysis product, Calcein, mediated by the multidrug resistance protein (MRP1) and P-glycoprotein (Pgp). The data illustrates the transport efficiency of these pumps for the two related compounds.
| Compound | Transporter | Vmax (10^5 molecules/cell/s) | Km (µM) |
| Calcein-AM | MRP1 | 1.0 - 1.2 | 0.05 |
| Calcein | MRP1 | 1.0 - 1.2 | 268 |
| Calcein-AM | Pgp | Not specified | 0.12 |
| Calcein | Pgp | Not transported | Not applicable |
Data sourced from a detailed kinetic analysis of efflux in Pgp+ and MRP+ tumor cells. nih.gov
Studies on Intracellular Compartmentalization and Organelle Dynamics
While this compound is primarily used as a cytoplasmic stain for viability, its fluorescent product, Calcein Orange™, can serve as a tracer for fluid-phase endocytosis, albeit in a less direct manner than specifically designed endocytosis probes. Once generated within the cytoplasm, the highly fluorescent and membrane-impermeant Calcein Orange™ is generally well-retained. However, it can be sequestered into endocytic vesicles. The study of the kinetics of CellTrace™ Calcein Red-Orange AM, a closely related compound, has been used to analyze intracellular accumulation, demonstrating the utility of this class of dyes in monitoring cellular uptake. researchgate.net The time and concentration-dependent accumulation of the fluorescent product can provide insights into the dynamics of cellular transport processes.
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling and the release of intramitochondrial components. The assessment of mPTP opening can be achieved using a calcein-based quenching assay. This method relies on the co-loading of cells with a calcein diacetate probe and a quenching agent, such as cobalt chloride (CoCl₂).
The principle of this assay, established with Calcein AM, is directly applicable to this compound. aatbio.comnih.gov After entering the cell, this compound is hydrolyzed to fluorescent Calcein Orange™ throughout the cytoplasm and within the mitochondria. The addition of CoCl₂, which is membrane-impermeant to the inner mitochondrial membrane, quenches the cytosolic Calcein Orange™ fluorescence. aatbio.com The fluorescence within the mitochondria, however, remains protected.
When the mPTP opens, CoCl₂ can enter the mitochondrial matrix and quench the mitochondrial Calcein Orange™ fluorescence. aatbio.comnih.gov A decrease in mitochondrial fluorescence, therefore, serves as an indicator of an mPTP opening event. This technique allows for the direct visualization and monitoring of mPTP dynamics in intact cells. aatbio.comnih.gov
| Condition | mPTP State | CoCl₂ Access to Mitochondrial Matrix | Mitochondrial Calcein Orange™ Fluorescence |
|---|---|---|---|
| Baseline (CoCl₂ in Cytosol) | Closed | No | Stable and High |
| mPTP Inducer Added | Open | Yes | Decreases |
| mPTP Inducer + Inhibitor (e.g., Cyclosporin (B1163) A) | Closed | No | Stable and High |
The fluorescence of calcein is subject to concentration-dependent self-quenching. This property can be exploited to monitor changes in cell volume and the associated water flux across the plasma membrane. aatbio.comionbiosciences.com When cells are subjected to hypertonic conditions, they lose water and shrink, leading to an increase in the intracellular concentration of Calcein Orange™ and a subsequent quenching of its fluorescence. Conversely, under hypotonic stress, cells swell with water, decreasing the intracellular probe concentration and resulting in an increase in fluorescence.
By monitoring the real-time fluorescence intensity of cells loaded with Calcein Orange™, it is possible to qualitatively and quantitatively assess changes in cell volume in response to osmotic challenges. aatbio.comionbiosciences.com This provides a powerful method for studying the mechanisms of cell volume regulation and the activity of aquaporins and other membrane channels involved in water transport. The relationship between fluorescence and cell volume can be complex and dependent on the optical setup (e.g., confocal vs. wide-field microscopy), necessitating careful calibration for precise measurements. escholarship.org
Interactions with Intracellular Components and Microenvironmental Factors
Chelation Interactions with Metal Ions
The core structure of the activated Calcein (B42510) Orange™ molecule is capable of binding to various metal ions, a characteristic that significantly influences its fluorescent properties. This chelation is a key aspect of its intracellular behavior.
The Calcein Orange™ structure contains carboxyl groups that can coordinate with divalent cations. mdpi.com Historically, the parent compound, calcein, has been utilized as a complexometric indicator for calcium ion titrations. mdpi.comwikipedia.org The binding of calcium to calcein forms a fluorescent complex. mdpi.comabcam.com
However, the utility of calcein and its derivatives as quantitative indicators for intracellular calcium is limited. The fluorescence of the calcein-calcium complex is notably sensitive to pH, with optimal fluorescence occurring at strongly alkaline pH levels, which are outside the typical physiological range of most cells. wikipedia.orgresearchgate.net For this reason, while calcein compounds do bind calcium, they are now rarely used for measuring intracellular calcium concentrations. wikipedia.orgresearchgate.net
| Cation | Interaction with Calcein | Implication for Intracellular Use |
| Calcium (Ca²⁺) | Forms a fluorescent complex. mdpi.comabcam.com | Limited use as a Ca²⁺ indicator due to pH sensitivity at non-alkaline levels. wikipedia.orgresearchgate.net |
| Magnesium (Mg²⁺) | Binds to the chelating structure. wikipedia.org | Not a primary indicator for intracellular Mg²⁺. wikipedia.org |
A significant interaction of intracellular Calcein Orange™ is its binding with iron, which leads to the quenching of its fluorescence. researchgate.netthermofisher.com This property allows the probe to be used for the detection and assessment of the labile iron pool (LIP), which is the weakly bound, chelatable, and redox-active iron within the cell cytosol. nih.govnih.govbohrium.com
When Calcein Orange™ binds to ions from the LIP, primarily iron(II), its fluorescence is diminished. researchgate.net The degree of this quenching is proportional to the concentration of chelatable iron. This interaction has several important implications:
Measuring Labile Iron: It provides a method to quantify the cellular LIP. The fluorescence of cells loaded with calcein is partially quenched by endogenous iron; the addition of a strong, membrane-permeable iron chelator can reverse this quenching, and the resulting increase in fluorescence can be used to estimate the size of the LIP. nih.govnih.gov
Assessing Chelator Efficacy: The probe can be used to evaluate the effectiveness of various iron-chelating drugs. The rate at which a chelator can de-quench the calcein signal provides a measure of its ability to permeate the cell membrane and scavenge intracellular iron. nih.govbohrium.com
The quenching of calcein fluorescence is not exclusive to iron; other transition metals like Cu²⁺, Co²⁺, and Ni²⁺ can also quench its signal. thermofisher.comnih.gov
| Metal Ion | Effect on Calcein Fluorescence | Application/Implication |
| Iron (Fe²⁺/Fe³⁺) | Strong quenching. researchgate.netthermofisher.com | Used to measure the cellular labile iron pool (LIP). nih.govnih.gov |
| Copper (Cu²⁺) | Strong quenching. thermofisher.com | Potential interference in LIP measurements if present in significant labile concentrations. |
| Cobalt (Co²⁺) | Quenching. nih.gov | Potential for use in assessing chelation of this metal. nih.gov |
| Nickel (Ni²⁺) | Quenching. nih.gov | Potential for use in assessing chelation of this metal. nih.gov |
Influence of Intracellular pH on Fluorescence Signal (General pH-Independence Range)
The fluorescence of the activated Calcein Orange™ probe demonstrates remarkable stability across a broad physiological pH range. The fluorescence of calcein is reported to be nearly independent of pH in the range of 6.5 to 12.0. biotium.com This stability is a significant advantage, as it ensures that fluorescence intensity measurements are not confounded by the minor, localized pH fluctuations that can occur within a cell's cytoplasm. However, outside of this range, particularly in highly acidic environments (pH 4.0-5.0), both the fluorescence and the iron-binding capacity of calcein are significantly diminished. nih.gov
Advanced Research Applications and Methodological Innovations
Calcein (B42510) Orange™ Diacetate in Spatio-Temporal Imaging of Cellular Processes
The ability to track cellular processes in real-time and within their native spatial context is fundamental to understanding cell biology. Calcein Orange™ Diacetate serves as a valuable reagent for these spatio-temporal studies due to its properties as a live-cell tracer. thermofisher.com Once hydrolyzed by intracellular esterases to the fluorescent Calcein Orange™, the dye is well-retained within the cytoplasm of viable cells, allowing for the tracking of cell movement and morphology over extended periods. blogspot.combiotium.com
A key application is in time-lapse fluorescence microscopy, where the stable and bright orange fluorescence enables the long-term monitoring of cell migration, proliferation, and interactions within a cell population. nih.govmoleculardevices.com For instance, research involving the tracking of cells in complex microenvironments, such as 3D cultures or tissue slices, benefits from the distinct spectral properties of Calcein Orange™. nih.gov In one study, CellTrace™ Calcein Red-Orange was used in combination with other fluorescent markers like Hoechst to provide a dual readout of cellular viability and spatial location during time-course experiments lasting several hours. nih.gov This multiplexing capability is critical for correlating a cell's viability status with its physical location and movement relative to other cells or structures over time. nih.gov The persistent and stable signal allows for detailed analysis of dynamic events, such as the response of cells to therapeutic agents or changes in environmental conditions. nih.gov
Development of Novel Assay Platforms Incorporating this compound
Methodological innovation in cell-based assays often hinges on the ability to perform multiplexed analysis, where multiple cellular parameters are measured simultaneously. The development of this compound was a direct response to the limitations of traditional viability dyes like Calcein AM, whose green fluorescence spectrally overlaps with widely used reporters like Green Fluorescent Protein (GFP). aatbio.comaatbio.com This spectral separation allows for the creation of novel assay platforms where cell viability can be assessed in parallel with GFP expression, enabling the specific analysis of transfected cell populations. aatbio.com
This compound is compatible with high-throughput screening (HTS) and high-content screening (HCS) platforms, including fluorescence microplate readers and automated microscopy systems. aatbio.comnih.gov Its utility has been demonstrated in assays monitoring cell proliferation and cytotoxicity across various cell lines. aatbio.com A significant innovation is the use of calcein-based assays as a high-throughput method to assess the function of specific cellular transporters, such as P-glycoprotein (ABCB1). nih.gov In such platforms, the retention of the fluorescent calcein product is used as a sensitive measure of transporter activity, providing a faster and more efficient alternative to traditional methods like monolayer efflux assays. nih.gov This enables the rapid screening of compounds that may act as inhibitors or substrates for these important drug transporters. The integration of this compound into microfluidics-based systems also represents an emerging area, promising automated and precise single-cell viability analysis. nih.govresearchgate.net
Comparative Studies with Other Esterase-Sensitive Fluorogenic Dyes
The performance of this compound is best understood through comparison with other common esterase-cleaved dyes, most notably its parent compound, Calcein AM. The primary advantage of Calcein Orange™ is its distinct spectral profile, which was engineered to permit multicolor analysis. aatbio.comaatbio.com
| Feature | Calcein AM | This compound |
| Excitation Max | ~494 nm | ~525-531 nm caymanchem.comaatbio.com |
| Emission Max | ~517 nm | ~545-550 nm caymanchem.comaatbio.com |
| Fluorescence Color | Green biotium.com | Orange blogspot.com |
| Spectral Overlap | Significant overlap with GFP aatbio.com | Minimal overlap with GFP aatbio.com |
One of the most significant researched differences is cytotoxicity. Studies have shown that Calcein Orange™ exhibits minimal cytotoxicity, with cells remaining viable even after two weeks of dye-loading. aatbio.comaatbio.com In contrast, the same studies indicated that cells loaded with Calcein AM at similar concentrations became apoptotic or necrotic within three days. aatbio.comaatbio.com This lower cytotoxicity makes this compound a more suitable probe for long-term experiments where maintaining cell health is paramount. aatbio.com
While Calcein AM is considered a suitable indicator for staining viable cells due to its low cytotoxicity compared to reagents like BCECF, AM and Carboxy-fluorescein diacetate, its retention can be problematic in certain cell types. nih.govselectscience.net Some cells, particularly those with high metabolic activity or active efflux pump mechanisms, can rapidly extrude the hydrolyzed calcein, leading to signal loss over time. thermofisher.com Calcein Orange™, like other calcein derivatives, is designed for excellent cellular retention in cells with intact plasma membranes, making it a reliable tracer for short-term studies. blogspot.comthermofisher.com However, for experiments extending over many days or through multiple cell divisions, covalently binding reactive probes may offer superior retention. thermofisher.com Compared to endpoint viability assays like MTT, which measure metabolic activity, this compound provides a direct assessment of membrane integrity and esterase activity in living cells in real-time.
Limitations and Critical Considerations in Research Application
Potential for Extracellular Esterase Interference
A primary consideration when using Calcein (B42510) Orange™ Diacetate is the potential for interference from extracellular esterases. These enzymes, if present in the experimental milieu, can hydrolyze the diacetate form of the dye before it enters the target cells. This premature conversion to the fluorescent Calcein Orange™ can lead to an increase in background fluorescence, thereby diminishing the signal-to-noise ratio and potentially confounding the accurate quantification of viable cells.
One common source of extracellular esterases is the serum used in cell culture media. To mitigate this interference, it is recommended to wash the cells with a serum-free buffer prior to the addition of the Calcein Orange™ Diacetate working solution. windows.netaatbio.com This step helps to remove residual serum and any secreted esterases, ensuring that the measured fluorescence is predominantly a result of intracellular enzymatic activity.
Empirical Determination of Optimal Experimental Conditions
The successful application of this compound is highly dependent on the empirical determination of optimal experimental conditions for each specific cell type and experimental design. Factors such as dye concentration, incubation time, and temperature can significantly influence the staining efficiency and the resulting fluorescence intensity.
For most cell lines, a final concentration of 4 to 5 µM of this compound is recommended; however, the exact concentration should be determined empirically. windows.netaatbio.com Similarly, incubation times typically range from 30 to 60 minutes at 37°C, but these may need to be adjusted based on the specific cell line and experimental conditions. windows.net It is crucial to perform preliminary experiments to establish the optimal parameters that yield a robust fluorescent signal without inducing cellular artifacts. Insufficient incubation may result in weak fluorescence, while excessive incubation could lead to dye leakage or potential cytotoxicity.
| Parameter | Recommended Range | Considerations |
| Concentration | 1 - 10 µM | Cell type dependent; higher concentrations can be toxic. aatbio.com |
| Incubation Time | 15 - 60 minutes | Longer times may be required for some cells. thermofisher.com |
| Temperature | 37°C | Standard for most mammalian cell lines. |
Considerations for Short-Term Versus Long-Term Live Cell Studies
This compound is generally well-suited for short-term live-cell imaging and analysis. The non-fixable nature of the hydrolyzed Calcein Orange™ means that it is not retained in cells after fixation procedures, making it ideal for real-time observation of viable cells. abcam.com
For long-term studies, several factors must be carefully considered. One significant advantage of Calcein Orange™ over some other calcein derivatives is its minimal cytotoxicity. Studies have shown that some cell lines, such as Jurkat cells, can be loaded with Calcein Orange™ for up to two weeks with minimal impact on cell viability, whereas the same concentration of Calcein AM led to apoptosis or necrosis within three days. aatbio.com This suggests that for certain applications, Calcein Orange™ may be suitable for more extended observation periods than other similar dyes.
However, a general concern in long-term live-cell imaging is phototoxicity. nih.gov Repeated exposure of fluorescently labeled cells to excitation light can generate reactive oxygen species, leading to cellular damage and altered biological responses. nih.gov While specific phototoxicity studies on this compound are not extensively available, it is a critical consideration for any long-term imaging experiment. Researchers should aim to minimize light exposure by using the lowest possible excitation intensity and frequency of image acquisition to maintain cell health and the integrity of the experimental data. nih.gov
Another consideration for long-term studies is the potential for dye leakage from healthy cells. The negatively charged Calcein Orange™ is generally well-retained within the cytoplasm. However, some cell types express organic anion transporters that can actively extrude the dye over time. aatbio.com This can lead to a gradual decrease in fluorescence intensity that is independent of cell death. To counteract this, inhibitors of these transporters, such as probenecid (B1678239), can be included in the imaging medium to improve dye retention. aatbio.com
Challenges in Differentiating Specific Efflux Mechanisms from General Cell Damage
A key application of calcein-based dyes is in the study of multidrug resistance (MDR), which is often mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). windows.netnih.gov These transporters can actively efflux this compound from the cell before it is hydrolyzed, or potentially the hydrolyzed Calcein Orange™ itself, leading to reduced intracellular fluorescence in resistant cells. biorender.com A significant challenge lies in distinguishing this specific, transporter-mediated efflux from a decrease in fluorescence caused by general cell damage or a loss of membrane integrity.
A common experimental strategy to differentiate these mechanisms involves the use of specific inhibitors of ABC transporters. For example, verapamil (B1683045) and cyclosporin (B1163) A are known inhibitors of P-gp, while probenecid and MK571 can inhibit MRP1. nih.govresearchgate.net An increase in Calcein Orange™ fluorescence in the presence of one of these inhibitors would suggest that the reduced fluorescence in their absence is due to the activity of that specific transporter. biorender.com
| Transporter | Commonly Used Inhibitors |
| P-glycoprotein (P-gp) | Verapamil, Cyclosporin A |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Probenecid, MK571 |
It is crucial to include appropriate controls to account for any non-specific effects of the inhibitors themselves on cell health or membrane integrity. Comparing the fluorescence levels in treated cells to those in control cells (without the inhibitor) and to cells with known compromised membranes (e.g., induced by a cytotoxic agent) can help to dissect the specific contribution of efflux pumps to the observed fluorescence signal. Furthermore, correlating the functional data from the this compound assay with the expression levels of specific ABC transporters (e.g., determined by qPCR or western blotting) can provide stronger evidence for the involvement of particular efflux mechanisms.
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies
The drive to understand cellular function at the single-cell level has led to the convergence of cell sorting, imaging, and omics technologies. Calcein (B42510) Orange™ Diacetate is positioned to be a key player in this integration, primarily by ensuring the fidelity of single-cell analyses.
Advanced omics disciplines such as genomics, transcriptomics, and proteomics require healthy, viable cells for accurate profiling. Fluorescence-Activated Cell Sorting (FACS) is a common method for isolating specific cell populations for these downstream applications. By incorporating Calcein Orange™ Diacetate into FACS panels, researchers can selectively gate and sort for viable cells, thereby eliminating dead or dying cells that could otherwise introduce significant bias and noise into sensitive omics data. researchgate.netresearchgate.net
A significant leap forward is the use of modified calcein derivatives in spatial transcriptomics. nih.gov For instance, photoactivatable calcein probes allow researchers to fluorescently label live cells in specific regions of interest within complex tissues or 3D cultures. nih.gov These spatially-defined viable cells can then be isolated by FACS and subjected to single-cell RNA sequencing (scRNA-seq). nih.gov This powerful combination allows for the direct correlation of a cell's spatial location within a tissue with its unique transcriptomic profile, a critical step in understanding tissue architecture and function. nih.gov The orange spectrum of this compound is particularly advantageous as it avoids the spectral overlap common with green fluorescent proteins (GFP) often used in reporter gene studies, enabling multi-color analysis in genetically modified systems. aatbio.comblogspot.comaatbio.com
Table 1: Integration of Calcein Dyes with Omics Technologies
| Technology | Application of Calcein Dye | Advantage | Reference Finding |
|---|---|---|---|
| Single-Cell RNA Sequencing (scRNA-seq) | FACS-based isolation of viable cells from digested tissues. | Improves the quality of sequencing data by removing non-viable cells that can degrade RNA. | Used as a positive viability dye in FACS panels to improve the proportion of healthy cells sorted for scRNA-seq. researchgate.net |
| Spatial Transcriptomics | Photoactivatable calcein is used to tag cells in a specific region of interest (ROI) within live tissue slices. Tagged cells are then isolated via FACS for sequencing. | Links a cell's precise spatial location to its gene expression profile, providing critical contextual information. | A photoactivatable calcein (calcein NVOC) was used to tag cells in human organoids and mouse tissues, which were then sorted for scRNA-seq. nih.gov |
| Proteomics | Enrichment of live cell populations prior to mass spectrometry-based single-cell proteomics. | Ensures that protein profiles are representative of healthy, functioning cells, increasing the accuracy of proteomic measurements. | Automated single-cell proteomics workflows rely on isolating single viable cells for analysis. nih.gov Calcein provides a robust method for this initial viability check. |
Potential for Novel Drug Discovery Screening Paradigms
The pharmaceutical industry is continually seeking more predictive and efficient drug screening models. This compound is being integrated into high-throughput screening (HTS) and high-content screening (HCS) platforms, enabling more sophisticated and physiologically relevant assays.
In HCS, the dye serves not just as a live/dead indicator but as a component of multiparametric analyses. For example, in neurotoxicity screening using human iPSC-derived neurons, Calcein AM staining allows for the simultaneous quantification of cell viability, neurite outgrowth, and other morphological parameters within a single assay. nih.gov This multi-parameter approach provides a more nuanced understanding of a compound's effect than a simple viability readout.
The distinct orange fluorescence of this compound is crucial for multiplexing assays, allowing for the simultaneous assessment of viability alongside other cellular events marked by different colored probes. aatbio.com This is particularly valuable in complex 3D models like multicellular tumor spheroids, where researchers can combine this compound with probes for apoptosis or specific protein markers to dissect the mechanism of action of anticancer drugs. nih.gov Such assays provide deeper insights into chemoresistance and the efficacy of drug combinations. nih.gov
Table 2: Applications of this compound in Drug Discovery
| Screening Paradigm | Model System | Key Application | Reference Finding |
|---|---|---|---|
| High-Content Screening (HCS) | iPSC-derived Neurons | Multiparametric neurotoxicity assessment (viability, neurite outgrowth, morphology). | Calcein AM was used in a high-content assay to create concentration-response profiles of chemical effects on neuronal cultures. nih.gov |
| Combination Drug Screening | Multicellular Tumor Spheroids | Simultaneous assessment of viability (Calcein) and cell death (Ethidium Homodimer-I) to identify effective drug combinations. | A screen of 116 anticancer drugs in combination with an mPGES-1 inhibitor used calcein to measure metabolic activity in spheroids. nih.gov |
| High-Throughput Organoid Screening | Patient-Derived Tumor Organoids | Automated imaging and quantitative analysis of therapeutic efficacy in a patient-relevant 3D model. | High-content imaging of fluorescently labeled tumor organoids provides detailed viability readouts to assess heterogeneous treatment responses. researchgate.net |
Refinement of Quantitative Methodologies for Enhanced Precision
The shift from qualitative observation to precise quantitative measurement is a hallmark of modern cell biology. Future applications of this compound will rely on its pairing with advanced imaging and computational analysis to enhance the precision and reproducibility of cell viability assays.
In the context of 3D cultures like organoids, standard 2D imaging is insufficient. The use of Z-stack imaging techniques, which capture multiple images at different focal planes, allows for the reconstruction of the entire 3D structure. nih.gov When combined with this compound staining, this approach enables a more accurate quantification of viable cells throughout the entire organoid, rather than just a single cross-section. nih.govresearchgate.net
Furthermore, the integration of automated image analysis software with HCS platforms allows for the objective and high-throughput quantification of fluorescence intensity and morphological features. nih.gov These automated workflows reduce user bias and increase the statistical power of screening assays. By optimizing dye concentration and incubation times, researchers can further improve the signal-to-noise ratio, leading to more reliable and reproducible quantitative data, which is critical for applications like dose-response studies in drug discovery. nih.gov
Exploration of this compound in Emerging Cell Biology Models
The limitations of traditional 2D cell culture have spurred the development of more physiologically relevant models, such as organoids, spheroids, and in vivo systems. This compound is an ideal tool for assessing cell viability in these complex environments.
Patient-derived organoids, which recapitulate the architecture and cellular composition of the original tumor, are becoming a cornerstone of personalized medicine and drug screening. springernature.com Calcein-based fluorescence staining is a primary method for determining the viability of these organoids following treatment with chemotherapeutic agents. researchgate.netnih.gov The ability to effectively penetrate these dense, multi-layered structures and identify living cells is crucial for evaluating treatment efficacy. nih.gov
The application of calcein dyes extends to short-term in vivo cell tracking. thermofisher.com While not suitable for long-term lineage tracing, its fluorescence can be used to monitor the viability and location of cells for several hours post-injection in small animal models. Moreover, the development of novel calcein derivatives that can be photoactivated provides a method for spatial and temporal tracking of cells within living tissues, opening new avenues for studying cell migration, tissue regeneration, and disease progression in their native context. nih.gov
Table 3: Use of this compound in Emerging Models
| Model System | Research Application | Advantage of Calcein Dye | Reference Finding |
|---|---|---|---|
| Tumor Organoids/Spheroids | High-throughput drug screening and personalized medicine. | Effectively penetrates 3D structures to provide a robust readout of cell viability after drug treatment. | Calcein-AM combined with Z-stack imaging provides a high-throughput method for analyzing the survival of organoids treated with chemotherapy. nih.gov |
| Live Tissue Slices | Spatial biology and cell tracking. | Photoactivatable versions allow for precise spatial and temporal labeling of viable cells within their native tissue environment. | Photoactivatable calcein provided spatially localized fluorescence signals in live tissue slices from mouse small intestine, lung, spleen, and brain. nih.gov |
| Co-culture Models | Studying cell-cell interactions (e.g., immune cell killing). | The orange wavelength allows clear distinction of labeled target cells from effector cells (e.g., GFP-expressing T-cells). | The availability of multiple calcein colors enables multicolor labeling and functional analysis in combination with other fluorescent probes like GFP. aatbio.comaatbio.com |
Q & A
Q. What is the mechanism by which Calcein Orange™ Diacetate distinguishes live cells from dead cells in viability assays?
this compound is a cell-permeant, non-fluorescent probe that passively diffuses into live cells. Intracellular esterases hydrolyze the diacetate groups, releasing the fluorescent anion Calcein Orange, which is retained in live cells due to intact membranes. Dead cells lack esterase activity and membrane integrity, preventing hydrolysis and dye retention. Fluorescence intensity (Em ≈ 545 nm) correlates with esterase activity and cell viability .
Q. What are the optimal experimental conditions for loading this compound into cells?
- Solvent: Dissolve in high-quality DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Concentration: Typical working concentrations range from 0.1–5 µM, depending on cell type (e.g., 1 µM for HeLa cells) .
- Incubation: 15–60 minutes at 37°C, followed by washing to remove extracellular dye . Validate loading efficiency via fluorescence microscopy or flow cytometry, comparing untreated controls.
Q. How can researchers confirm that observed fluorescence is specific to esterase activity and not artifacts?
- Negative controls: Pre-treat cells with esterase inhibitors (e.g., 1 mM NaF) or fixatives to block hydrolysis .
- Live/dead co-staining: Use membrane-impermeant dyes like propidium iodide or 7-AAD to exclude dead cells .
- Kinetic assays: Monitor fluorescence over time; live cells show increasing signal due to enzymatic activity .
Advanced Research Questions
Q. How can this compound be integrated into multicolor panels with GFP-transfected cells or other fluorophores?
this compound (Ex/Em ≈ 525/545 nm) is spectrally distinct from GFP (Em ≈ 510 nm) and blue-excited probes (e.g., Hoechst 33342). Design panels using:
- Excitation filters: Blue (450–490 nm) for Calcein Orange, avoiding GFP excitation (470–495 nm) .
- Emission filters: Bandpass 540–560 nm for Calcein Orange, with narrow GFP filters (500–530 nm) to minimize bleed-through . Validate spectral separation using single-stained controls and compensation matrices in flow cytometry .
Q. How should researchers resolve discrepancies in viability data when using this compound versus other assays (e.g., MTT or Annexin V)?
- Mechanistic differences: Calcein Orange measures esterase activity/membrane integrity, while MTT reflects mitochondrial reductase activity. Apoptotic cells (Annexin V+) may retain esterase activity early, leading to conflicting results .
- Quantitative validation: Perform time-course assays and correlate Calcein Orange signal with trypan blue exclusion or ATP-based assays .
- Concentration optimization: Excess dye may induce cytotoxicity (e.g., reduced DNA content at >30 µM, as seen with similar dyes) .
Q. What strategies minimize spectral overlap when combining this compound with calcium indicators (e.g., Cal-520® AM)?
- Sequential imaging: Acquire Cal-520® (Ex/Em ≈ 490/520 nm) first, followed by Calcein Orange to avoid cross-excitation .
- Spectral unmixing: Use linear unmixing algorithms in confocal microscopy to distinguish overlapping emissions .
- Probe selection: Replace Cal-520® with red-shifted calcium probes (e.g., Rhod-2) to widen the emission gap .
Troubleshooting & Methodological Considerations
Q. Why might this compound show variable retention in certain cell types (e.g., neurons or suspension cells)?
- Efflux pumps: Cells expressing ABC transporters (e.g., MDR1) may export the hydrolyzed dye. Inhibitors like verapamil (10 µM) can mitigate this .
- Cell adherence: Suspension cells may lose dye during washing steps. Centrifuge gently and image immediately post-staining .
Q. How does extracellular pH or serum content affect this compound performance?
- Serum interference: Serum esterases can hydrolyze the dye extracellularly. Use serum-free media during staining .
- pH sensitivity: Calcein Orange fluorescence is stable at pH 6.5–12. Avoid acidic buffers (<6.5) to prevent quenching .
Data Interpretation & Validation
Q. How can researchers quantify this compound fluorescence for comparative viability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
